5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
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Scientific Research Applications
Potential as Anticancer Agents
Research demonstrates that derivatives of 1,2,4-triazole, which includes compounds similar to the chemical , show promise as inhibitors of epidermal growth factor receptor (EGFR), which is significant in cancer treatment. A study explored the anti-cancer properties of similar compounds using density functional theory and molecular docking, indicating potential effectiveness in this domain (Karayel, 2021).
Antimicrobial Applications
Several studies have synthesized and tested compounds structurally related to 5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one for antimicrobial properties. These studies indicate that such compounds have the potential to be effective against various microorganisms, suggesting their potential in antimicrobial treatments (Bektaş et al., 2007).
Applications in Medicinal Chemistry
The compound's structural relations to other 1,2,4-triazole derivatives suggest its relevance in medicinal chemistry. Triazole derivatives have been synthesized and evaluated for various pharmacological activities, including antibacterial and antifungal effects, highlighting their significance in drug development and therapeutic applications (Suresh et al., 2016).
Properties
IUPAC Name |
3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-14-3-6-17(7-4-14)27-20(24-25-22(27)29)15-9-11-26(12-10-15)21(28)18-13-16(23)5-8-19(18)30-2/h3-8,13,15H,9-12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXZMPKHJXRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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